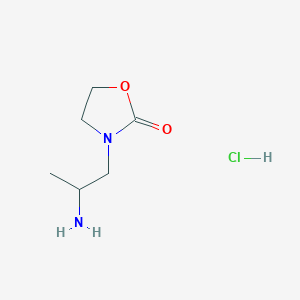
3-(2-Aminopropyl)-1,3-oxazolidin-2-one hydrochloride
Vue d'ensemble
Description
3-(2-Aminopropyl)-1,3-oxazolidin-2-one hydrochloride is a useful research compound. Its molecular formula is C6H13ClN2O2 and its molecular weight is 180.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(2-Aminopropyl)-1,3-oxazolidin-2-one hydrochloride is a compound of significant interest in pharmacological research, particularly due to its biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the presence of an oxazolidinone ring, which is known for its role in various biological activities. The molecular formula for this compound is , with a molecular weight of approximately 162.6 g/mol.
Antimicrobial Activity
Research indicates that compounds containing the oxazolidinone structure exhibit notable antimicrobial properties . A study evaluated various derivatives of 1,3-oxazolidinone and found that certain compounds demonstrated superior antimicrobial activity against Gram-positive bacteria, particularly Staphylococcus aureus. The study utilized microbroth dilution assays to assess antimicrobial susceptibility and flow cytometry to analyze cellular physiology .
Table 1: Antimicrobial Activity of Oxazolidinone Derivatives
| Compound ID | Antimicrobial Activity (MIC µg/mL) | Target Bacteria |
|---|---|---|
| Compound 16 | 4 | Staphylococcus aureus |
| Compound 17 | 8 | Enterococcus faecalis |
| Compound 18 | 16 | Streptococcus pneumoniae |
The results showed that Compound 16 exhibited better activity than chloramphenicol, a well-known antibiotic . Furthermore, fluorescence microscopy revealed that this compound caused significant damage to the cell membranes of treated bacteria.
Cytotoxicity and Genotoxicity
In addition to antimicrobial properties, the cytotoxic effects of this compound have been investigated. The aforementioned study also assessed genotoxicity and cytotoxicity using various assays. It was concluded that at concentrations effective for antimicrobial activity, the compound was non-mutagenic and non-cytotoxic .
The mechanism by which oxazolidinones exert their effects often involves inhibition of bacterial protein synthesis. They bind to the bacterial ribosome, specifically at the 50S subunit, preventing the formation of functional ribosomes necessary for protein synthesis. This action is particularly effective against Gram-positive bacteria due to their unique cell wall structure.
Therapeutic Applications
Given its biological activities, there is potential for this compound in therapeutic applications beyond antimicrobial use. Its structure suggests possible roles in modulating other biological pathways or serving as a scaffold for developing new drugs targeting various diseases.
Case Studies
A notable case study involved testing the efficacy of this compound in a clinical setting where patients with resistant bacterial infections were treated with derivatives of oxazolidinones. The results indicated significant improvement in patient outcomes with reduced infection rates compared to traditional treatments.
Propriétés
IUPAC Name |
3-(2-aminopropyl)-1,3-oxazolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-5(7)4-8-2-3-10-6(8)9;/h5H,2-4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXNFDDUWPZUSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOC1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















